N-(3,4-dimethoxybenzyl)quinuclidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of quinuclidine with a 3,4-dimethoxybenzyl derivative. Quinuclidine can be prepared by the reduction of quinuclidone . The 3,4-dimethoxybenzyl group could potentially be introduced through a substitution reaction, although the specifics would depend on the exact conditions and reagents used.Molecular Structure Analysis
The molecular structure of “N-(3,4-dimethoxybenzyl)quinuclidin-3-amine” would be expected to feature a quinuclidine core, with a 3,4-dimethoxybenzyl group attached via a nitrogen atom. Quinuclidine is a bicyclic structure, consisting of a six-membered ring fused with a three-membered ring . The 3,4-dimethoxybenzyl group would add additional complexity to the structure, with two methoxy (OCH3) groups attached to the benzyl ring.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to reflect those of its components. Quinuclidine is a colorless solid , and the presence of the 3,4-dimethoxybenzyl group could potentially influence properties such as solubility.Mechanism of Action
Future Directions
The future directions for research on “N-(3,4-dimethoxybenzyl)quinuclidin-3-amine” could potentially involve further exploration of its synthesis, properties, and potential applications. The use of the 3,4-dimethoxybenzyl group as a protective group in the synthesis of aromatic thiolate monolayers suggests potential applications in materials science .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-19-15-4-3-12(9-16(15)20-2)10-17-14-11-18-7-5-13(14)6-8-18/h3-4,9,13-14,17H,5-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQULSYSPTUXELV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CN3CCC2CC3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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